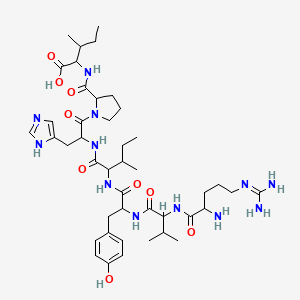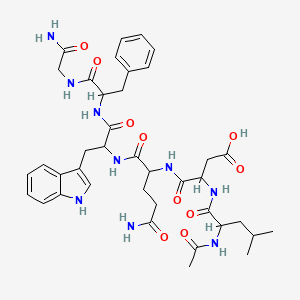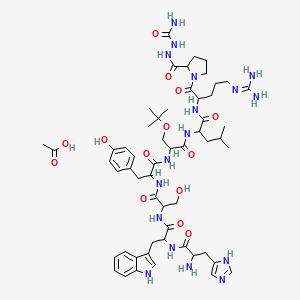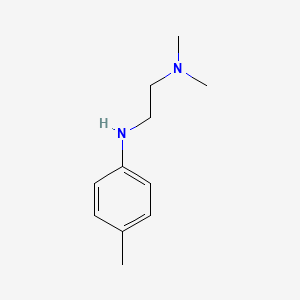![molecular formula C14H11N3O2 B12113548 2-Phenylbenzo[d]oxazole-5-carbohydrazide](/img/structure/B12113548.png)
2-Phenylbenzo[d]oxazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylbenzo[d]oxazole-5-carbohydrazide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbenzo[d]oxazole-5-carbohydrazide typically involves multiple steps. One common method starts with the cyclization of intermediates such as 2-aminophenol with aldehydes or carboxylic acids to form the benzoxazole core . The subsequent steps involve the introduction of the phenyl group and the carbohydrazide moiety. Specific reagents and conditions include:
Anhydrous ethanol: Used as a solvent under reflux conditions for 14-40 hours.
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): Employed in dichloromethane at 19°C for 12-16 hours.
Boron tribromide (BBr3): Utilized in dichloromethane at 19°C for 2-15 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylbenzo[d]oxazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole core.
Substitution: The phenyl and carbohydrazide groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenylbenzo[d]oxazole-5-carbohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Phenylbenzo[d]oxazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is facilitated by hydrophobic and hydrogen bonding interactions between the compound and the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzo[d]thiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the oxazole ring.
2-Phenylbenzoxazole: Lacks the carbohydrazide moiety but shares the benzoxazole core.
Uniqueness
2-Phenylbenzo[d]oxazole-5-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its potential as a tyrosinase inhibitor and its applications in various fields make it a compound of significant interest .
Eigenschaften
Molekularformel |
C14H11N3O2 |
|---|---|
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
2-phenyl-1,3-benzoxazole-5-carbohydrazide |
InChI |
InChI=1S/C14H11N3O2/c15-17-13(18)10-6-7-12-11(8-10)16-14(19-12)9-4-2-1-3-5-9/h1-8H,15H2,(H,17,18) |
InChI-Schlüssel |
CRWIIWQHMNOOAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)
![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)




![5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)

![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)


